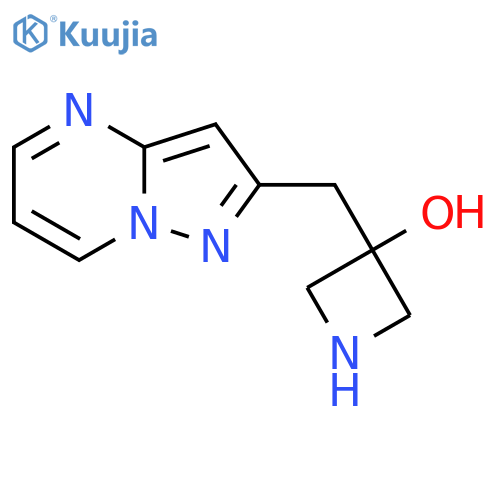

Cas no 2228716-54-7 (3-({pyrazolo1,5-apyrimidin-2-yl}methyl)azetidin-3-ol)

3-({pyrazolo1,5-apyrimidin-2-yl}methyl)azetidin-3-ol 化学的及び物理的性質

名前と識別子

-

- 3-({pyrazolo1,5-apyrimidin-2-yl}methyl)azetidin-3-ol

- 2228716-54-7

- 3-({pyrazolo[1,5-a]pyrimidin-2-yl}methyl)azetidin-3-ol

- EN300-1745119

-

- インチ: 1S/C10H12N4O/c15-10(6-11-7-10)5-8-4-9-12-2-1-3-14(9)13-8/h1-4,11,15H,5-7H2

- InChIKey: WQTUYCMEBMHOMW-UHFFFAOYSA-N

- ほほえんだ: OC1(CC2C=C3N=CC=CN3N=2)CNC1

計算された属性

- せいみつぶんしりょう: 204.10111102g/mol

- どういたいしつりょう: 204.10111102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 244

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.8

- トポロジー分子極性表面積: 62.4Ų

3-({pyrazolo1,5-apyrimidin-2-yl}methyl)azetidin-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1745119-0.25g |

3-({pyrazolo[1,5-a]pyrimidin-2-yl}methyl)azetidin-3-ol |

2228716-54-7 | 0.25g |

$1551.0 | 2023-09-20 | ||

| Enamine | EN300-1745119-1.0g |

3-({pyrazolo[1,5-a]pyrimidin-2-yl}methyl)azetidin-3-ol |

2228716-54-7 | 1g |

$1686.0 | 2023-06-03 | ||

| Enamine | EN300-1745119-0.1g |

3-({pyrazolo[1,5-a]pyrimidin-2-yl}methyl)azetidin-3-ol |

2228716-54-7 | 0.1g |

$1484.0 | 2023-09-20 | ||

| Enamine | EN300-1745119-10.0g |

3-({pyrazolo[1,5-a]pyrimidin-2-yl}methyl)azetidin-3-ol |

2228716-54-7 | 10g |

$7250.0 | 2023-06-03 | ||

| Enamine | EN300-1745119-2.5g |

3-({pyrazolo[1,5-a]pyrimidin-2-yl}methyl)azetidin-3-ol |

2228716-54-7 | 2.5g |

$3304.0 | 2023-09-20 | ||

| Enamine | EN300-1745119-0.5g |

3-({pyrazolo[1,5-a]pyrimidin-2-yl}methyl)azetidin-3-ol |

2228716-54-7 | 0.5g |

$1619.0 | 2023-09-20 | ||

| Enamine | EN300-1745119-5g |

3-({pyrazolo[1,5-a]pyrimidin-2-yl}methyl)azetidin-3-ol |

2228716-54-7 | 5g |

$4890.0 | 2023-09-20 | ||

| Enamine | EN300-1745119-5.0g |

3-({pyrazolo[1,5-a]pyrimidin-2-yl}methyl)azetidin-3-ol |

2228716-54-7 | 5g |

$4890.0 | 2023-06-03 | ||

| Enamine | EN300-1745119-0.05g |

3-({pyrazolo[1,5-a]pyrimidin-2-yl}methyl)azetidin-3-ol |

2228716-54-7 | 0.05g |

$1417.0 | 2023-09-20 | ||

| Enamine | EN300-1745119-1g |

3-({pyrazolo[1,5-a]pyrimidin-2-yl}methyl)azetidin-3-ol |

2228716-54-7 | 1g |

$1686.0 | 2023-09-20 |

3-({pyrazolo1,5-apyrimidin-2-yl}methyl)azetidin-3-ol 関連文献

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

3-({pyrazolo1,5-apyrimidin-2-yl}methyl)azetidin-3-olに関する追加情報

Introduction to 3-({pyrazolo1,5-apyrimidin-2-yl}methyl)azetidin-3-ol and Its Significance in Modern Medicinal Chemistry

3-({pyrazolo1,5-apyrimidin-2-yl}methyl)azetidin-3-ol, identified by its CAS number 2228716-54-7, represents a fascinating compound in the realm of medicinal chemistry. This heterocyclic molecule has garnered significant attention due to its unique structural features and potential therapeutic applications. The compound's framework, integrating a pyrazolo[1,5-a]pyrimidine moiety with an azetidine ring, positions it as a promising candidate for further exploration in drug discovery and development.

The pyrazolo1,5-apyrimidin-2-yl substituent is particularly noteworthy, as it introduces a rich scaffold for biological activity. Pyrazolo[1,5-a]pyrimidine derivatives are well-documented for their role in various pharmacological contexts, including antiviral, anticancer, and anti-inflammatory properties. The incorporation of this moiety into the azetidine core of 3-({pyrazolo1,5-apyrimidin-2-yl}methyl)azetidin-3-ol suggests potential synergistic effects that could enhance its pharmacological profile.

In recent years, the study of heterocyclic compounds has seen remarkable advancements, particularly in understanding their interactions with biological targets. The azetidine ring, a six-membered nitrogen-containing heterocycle, is known for its versatility in medicinal chemistry. Its ability to mimic natural amino acid structures makes it an attractive component in designing peptidomimetics and enzyme inhibitors. When combined with the pyrazolo1,5-apyrimidin-2-yl group, the resulting compound may exhibit enhanced binding affinity and selectivity towards specific biological receptors.

The synthesis of 3-({pyrazolo1,5-apyrimidin-2-yl}methyl)azetidin-3-ol involves sophisticated organic transformations that highlight the ingenuity of modern synthetic methodologies. The process typically requires multi-step reactions, including cyclization and functional group modifications, to achieve the desired molecular architecture. Such synthetic routes not only showcase the capabilities of organic chemistry but also provide valuable insights into optimizing yield and purity.

One of the most compelling aspects of 3-({pyrazolo1,5-apyrimidin-2-yl}methyl)azetidin-3-ol is its potential as a lead compound for further derivatization. Medicinal chemists often use such scaffolds as starting points to develop libraries of analogs with tailored properties. By modifying substituents or introducing additional functional groups, researchers can fine-tune the pharmacokinetic and pharmacodynamic characteristics of the compound. This approach is particularly relevant in the context of structure-based drug design, where computational modeling plays a crucial role in predicting molecular interactions.

The integration of computational techniques has revolutionized the way new drugs are discovered and developed. Molecular docking studies can simulate the binding interactions between 3-{(pyrazolo1,5-a)pyrimidin)-2}methylazetidin-3-ol and target proteins, providing valuable insights into its mechanism of action. These studies not only accelerate the drug discovery process but also help in identifying potential off-target effects that could influence safety profiles.

In parallel with computational efforts, experimental validation remains indispensable. In vitro assays are conducted to assess the biological activity of 3-{(pyrazolo1,5-a)pyrimidin)-2}methylazetidin-3-ol against various disease-related targets. These assays provide empirical evidence of its efficacy and help refine structural modifications for improved performance. Additionally, preclinical studies in appropriate animal models offer further validation before human trials can commence.

The significance of 3-{(pyrazolo1,5-a)pyrimidin)-2}methylazetidin-3-ol extends beyond its immediate therapeutic applications. It serves as a testament to the power of interdisciplinary research in medicinal chemistry, where synthetic organic chemistry meets biochemistry and computational science. As our understanding of disease mechanisms evolves, compounds like this one will continue to play a pivotal role in developing innovative treatments.

The future prospects for 3-{(pyrazolo1,5-a)pyrimidin)-2}methylazetidin-3-ol are bright, with ongoing research aimed at elucidating its full potential. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating laboratory findings into clinical reality. As new methodologies emerge and our knowledge base expands, compounds like this one will undoubtedly contribute to advancements in healthcare.

2228716-54-7 (3-({pyrazolo1,5-apyrimidin-2-yl}methyl)azetidin-3-ol) 関連製品

- 1373156-22-9(5-Isoxazolecarboxylic acid, 3-[4-[3-(4-chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl]phenyl]-)

- 2248316-41-6(2-(Difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid)

- 1261974-52-0(2-(2-chloro-5-methoxyphenyl)benzoic Acid)

- 2138264-23-8(2H-Pyran-4-carboxamide, tetrahydro-N-[4-(2-methylpropyl)-3-piperidinyl]-)

- 1804446-42-1(3-(Difluoromethyl)-5-(trifluoromethyl)pyridine-2-acetic acid)

- 2460756-95-8(2-chloro-4-methoxy-5H,6H,7H,8H-pyrido4,3-dpyrimidine hydrochloride)

- 1787917-33-2(3-fluoro-N-(3-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-3-oxopropyl)benzene-1-sulfonamide)

- 2172477-62-0(4-(3-hydroxyoxan-3-yl)oxane-4-carboxylic acid)

- 1692642-54-8(5-{2-(prop-2-yn-1-ylsulfanyl)ethylamino}furan-2-carboxylic acid)

- 926-59-0(sodium 3-oxobut-1-en-1-olate)